(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid hydrochloride
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Overview
Description
(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a phenyl group and a carboxylic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-phenylpyrrolidine-2-carboxylic acid hydrochloride typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the enantioselective hydrogenation of a suitable precursor, such as a β-keto ester, using a chiral catalyst. The reaction conditions often include hydrogen gas at a specific pressure and temperature, along with the chiral catalyst to achieve high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale enantioselective synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the phenyl or pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid hydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (2S,3R)-3-phenylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-3-methylglutamic acid hydrochloride
- (2S,3R)-3-alkyl/alkenylglutamates
Uniqueness
(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both a phenyl group and a carboxylic acid moiety. This combination of features makes it a valuable compound for various applications, particularly in asymmetric synthesis and as a chiral building block .
Properties
CAS No. |
51212-38-5 |
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Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
(2R,3S)-3-phenylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)10-9(6-7-12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10+;/m0./s1 |
InChI Key |
CUAVFLWYXFQKBH-BAUSSPIASA-N |
SMILES |
C1CNC(C1C2=CC=CC=C2)C(=O)O.Cl |
Isomeric SMILES |
C1CN[C@H]([C@@H]1C2=CC=CC=C2)C(=O)O.Cl |
Canonical SMILES |
C1CNC(C1C2=CC=CC=C2)C(=O)O.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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